3-Fluoro-4-hydroxybenzenesulfonyl chloride 3-Fluoro-4-hydroxybenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1026456-51-8
VCID: VC7227707
InChI: InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H
SMILES: C1=CC(=C(C=C1S(=O)(=O)Cl)F)O
Molecular Formula: C6H4ClFO3S
Molecular Weight: 210.6

3-Fluoro-4-hydroxybenzenesulfonyl chloride

CAS No.: 1026456-51-8

VCID: VC7227707

Molecular Formula: C6H4ClFO3S

Molecular Weight: 210.6

* For research use only. Not for human or veterinary use.

3-Fluoro-4-hydroxybenzenesulfonyl chloride - 1026456-51-8

Description

3-Fluoro-4-hydroxybenzenesulfonyl chloride is an organic compound characterized by a sulfonyl chloride group attached to a fluorinated aromatic ring. It features a hydroxyl group and a fluorine atom at the 3 and 4 positions of the benzene ring, respectively. This unique combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable in various applications, including organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of 3-fluoro-4-hydroxybenzenesulfonyl chloride typically involves several steps, which may vary depending on the desired yield and purity. This compound is primarily used in medicinal chemistry due to its ability to form covalent bonds with nucleophilic amino acid residues, influencing enzyme activity and protein function.

Synthesis Overview

The synthesis often starts with readily available precursors and involves reactions such as chlorosulfonation and fluorination. The specific conditions and reagents used can affect the yield and purity of the final product.

Applications in Medicinal Chemistry

3-Fluoro-4-hydroxybenzenesulfonyl chloride is recognized for its potential as a pharmacological agent. Its electrophilic nature allows it to react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property has been exploited in research aimed at understanding enzyme inhibition mechanisms and protein-ligand interactions.

Research Findings

Studies involving 3-fluoro-4-hydroxybenzenesulfonyl chloride have focused on its interactions with various biomolecules. The compound's ability to modify proteins makes it useful in drug design and development, particularly for targeting specific biological pathways.

Biological Activity

The biological activity of 3-fluoro-4-hydroxybenzenesulfonyl chloride is attributed to its ability to interact with enzymes and proteins. It can form covalent bonds with nucleophilic amino acid residues, which may influence enzyme activity and protein function.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-fluoro-4-hydroxybenzenesulfonyl chloride, including:

Compound NameKey Features
3-Fluoro-4-hydroxybenzenesulfonamideContains a sulfonamide group instead of sulfonyl chloride.
4-Chloro-3-fluorobenzenesulfonyl chlorideLacks the hydroxyl group but retains a similar structure.
3-Fluorobenzenesulfonyl chlorideLacks both hydroxyl and chlorine substituents, focusing on fluorination only.
3-Chloro-4-fluorobenzenesulfonyl chlorideContains both chlorine and fluorine but lacks the hydroxyl group.
CAS No. 1026456-51-8
Product Name 3-Fluoro-4-hydroxybenzenesulfonyl chloride
Molecular Formula C6H4ClFO3S
Molecular Weight 210.6
IUPAC Name 3-fluoro-4-hydroxybenzenesulfonyl chloride
Standard InChI InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H
Standard InChIKey OCMICEQTJLURFM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)F)O
Solubility not available
PubChem Compound 10465732
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator